[4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone
Overview
Description
[4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reactions: The final compound is obtained by coupling the piperidine and pyrazole intermediates, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study the interactions of trifluoromethyl-containing molecules with biological targets. Its structure allows for the investigation of the effects of trifluoromethyl groups on biological activity.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of [4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to certain targets due to its electron-withdrawing properties, which can influence the compound’s overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
[4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(chloromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
[4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(methyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in [4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
[4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3/c1-27-11-13-5-7-25(8-6-13)18(26)17-10-15(23-24-17)12-28-16-4-2-3-14(9-16)19(20,21)22/h2-4,9-10,13H,5-8,11-12H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZYHEAZUYBSEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)C2=NNC(=C2)COC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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